2-(1H-1,2,3-benzotriazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide
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Overview
Description
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide is a complex organic compound that features both benzo[d][1,2,3]triazole and benzo[d]oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide typically involves multiple steps. One common approach is to start with the formation of the benzo[d][1,2,3]triazole ring, followed by the introduction of the benzo[d]oxazole moiety. The final step often involves the coupling of these two fragments through an acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-throughput screening techniques to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazole or oxazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the aromatic rings.
Scientific Research Applications
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d][1,2,3]triazole: A simpler compound that shares the triazole ring but lacks the additional functional groups.
Benzo[d]oxazole: Another simpler compound that contains the oxazole ring.
N-(benzo[d]oxazol-2-yl)pyrrolidine: A related compound that includes the pyrrolidine and oxazole moieties but lacks the triazole ring.
Uniqueness
What sets 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide apart is its combination of multiple functional groups, which can confer unique chemical and biological properties. This makes it a versatile compound for various applications, from drug development to materials science.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c27-19(13-26-17-9-3-1-7-15(17)23-24-26)21-12-14-6-5-11-25(14)20-22-16-8-2-4-10-18(16)28-20/h1-4,7-10,14H,5-6,11-13H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJLVLFUORAJSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)CN4C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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